molecular formula C9H8ClNO3 B8665877 Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8665877
M. Wt: 213.62 g/mol
InChI Key: BSIIENSVDCHCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3

InChI Key

BSIIENSVDCHCBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under a N2 atmosphere, sulfuryl chloride (0.15 mL, 1.85 mmol) was added dropwise over 10 min to a stirring solution of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (300 mg, 1.67 mmol) in ether (7.5 mL). The reaction was stirred at rt for 4 h. The solvent was removed in vacuo. The residue was taken up in DCM and washed with H2O (1×) and brine (1×), then dried with Na2SO4, filtered and concentrated. Purification by HPLC gave 160 mg of ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate. 1H NMR (400 MHz, CDCl3) δ (ppm): 8.98 (s, 1H), 6.76 (s, 1H), 6.34 (s, 1H), 4.35 (q, 2H), 1.38 (t, 3H).
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Synthesis routes and methods III

Procedure details

5-Chloro-furan-2-carbaldehyde (Snyder, H. R., Jr.; Seehausen, P. H., J. Heterocycl. Chem., 10: 385-6 (1973)) was annulated according to Procedure H (8 equiv sodium; aldehyde and azido-acetic acid ethyl ester added as ethanol solution (0.9 M of ester); condensation reaction mixture allowed to warm to room temperature, stirred for 1 h, quenched at −40° C., diluted with water, and extracted with ether; acrylate not purified; crude furanopyrrole filtered before concentration).
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